2,5-Dimethoxy-4-methylthiophenethylamine

Description

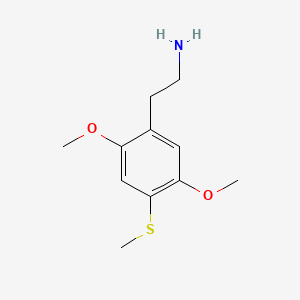

Structure

2D Structure

3D Structure

Properties

CAS No. |

61638-09-3 |

|---|---|

Molecular Formula |

C11H17NO2S |

Molecular Weight |

227.33 g/mol |

IUPAC Name |

2-(2,5-dimethoxy-4-methylsulfanylphenyl)ethanamine |

InChI |

InChI=1S/C11H17NO2S/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5,12H2,1-3H3 |

InChI Key |

UPZMYCMLLQTYEM-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1CCN)OC)SC |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)SC |

Other CAS No. |

61638-09-3 |

Pictograms |

Irritant |

Synonyms |

2,5-dimethoxy-4-methylthiophenethylamine 2C-T cpd |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization in Research

Established Synthetic Pathways for 2,5-Dimethoxy-4-methylthiophenethylamine

The synthesis of this compound, a member of the 2C-T family of compounds, typically begins with a suitable precursor like 1,4-dimethoxybenzene (B90301) or 2,5-dimethoxybenzaldehyde (B135726). A common and established route involves the creation of a key intermediate, 2,5-dimethoxy-4-methylthiobenzaldehyde.

One historical method to achieve this intermediate involves the chlorosulfonation of 1,4-dimethoxybenzene, followed by reduction of the resulting 2,5-dimethoxysulfonyl chloride, S-methylation of the free thiol, and finally, a Vilsmeier formylation to introduce the aldehyde group. mdma.ch A more direct approach involves the nucleophilic substitution of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) with sodium methyl mercaptide in DMF. mdma.ch This brominated aldehyde can be prepared in good yield by the bromination of 2,5-dimethoxybenzaldehyde in acetic acid. mdma.ch

Once the 2,5-dimethoxy-4-methylthiobenzaldehyde is obtained, it undergoes a Henry condensation with nitromethane (B149229) (MeNO2) to form the corresponding β-nitrostyrene derivative. researchgate.net The final step is the reduction of this nitroalkene to the primary amine. This reduction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or aluminum hydride (AlH₃), yielding the target phenethylamine (B48288). researchgate.netmdpi.com

A summary of a common synthetic pathway is presented below:

Table 1: Synthetic Pathway for this compound

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | 2,5-Dimethoxybenzaldehyde | Bromine, Acetic Acid | 4-Bromo-2,5-dimethoxybenzaldehyde |

| 2 | 4-Bromo-2,5-dimethoxybenzaldehyde | Methyl Mercaptan, Potassium Carbonate, DMF | 2,5-Dimethoxy-4-methylthiobenzaldehyde |

| 3 | 2,5-Dimethoxy-4-methylthiobenzaldehyde | Nitromethane, Ammonium (B1175870) Acetate | 1-(2,5-Dimethoxy-4-methylthiophenyl)-2-nitroethene |

Approaches for the Synthesis of Analogous Sulfur-Substituted Phenethylamines

The synthetic framework for this compound is adaptable, allowing for the creation of a wide array of analogous sulfur-substituted phenethylamines for research purposes. researchgate.net These modifications are crucial for investigating how changes in the molecular structure influence chemical and biological properties. The primary points of modification include the alkylthio group at the 4-position and the ethylamine (B1201723) side chain.

A significant area of chemical research involves replacing the 4-methylthio group with other alkylthio substituents. researchgate.netnih.gov This is generally achieved by reacting 4-bromo-2,5-dimethoxybenzaldehyde with different thiols (R-SH) in the presence of a base like potassium carbonate in a solvent such as DMF. mdma.ch This method allows for the synthesis of a homologous series of 4-alkylthio-2,5-dimethoxybenzaldehydes, which can then be converted to their respective phenethylamines through the nitroalkene reduction pathway described previously. mdma.chresearchgate.net

Studies have explored a range of substituents, from simple alkyl groups to more complex ones, to understand the impact of size and lipophilicity at the 4-position. nih.govfrontiersin.org For instance, within the 4-alkylthio substituted 2,5-dimethoxyphenethylamines (known as the 2C-T series), a 4-isopropylthio substituent has been noted for its distinct properties compared to corresponding 4-methallylthio or 4-propylthio derivatives. frontiersin.org

Table 2: Examples of 4-Alkylthio Substituents in 2,5-Dimethoxyphenethylamine Analogs

| Compound Series Name | 4-Position Substituent (Thioether) |

|---|---|

| 2C-T-2 | -S-CH₂CH₃ (Ethylthio) |

| 2C-T-4 | -S-CH(CH₃)₂ (Isopropylthio) |

| 2C-T-7 | -S-CH₂CH₂CH₃ (n-Propylthio) |

Another key structural modification is the introduction of a methyl group at the alpha position of the ethylamine side chain (α-methylation), which converts the phenethylamine into an amphetamine analog. nih.gov This creates a chiral center and results in a class of compounds often referred to as the ALEPH series, which are the amphetamine counterparts to the 2C-T series. nih.govresearchgate.net

The synthesis of these α-methylated analogs follows a similar path but utilizes nitroethane instead of nitromethane in the condensation step with the substituted benzaldehyde. psu.eduerowid.org This forms a nitropropene intermediate. Subsequent reduction of the nitropropene yields the α-methylated primary amine (an amphetamine). psu.edu Alternatively, reduction of the nitropropene with iron powder can yield the corresponding propanone, which can then be reductively aminated to afford the final product. psu.edu The presence of the α-methyl group can influence receptor binding interactions, though in some cases, it has a minor influence on affinity for certain serotonin (B10506) receptors. frontiersin.org

Fluorination is a common strategy in medicinal chemistry to alter a molecule's properties. In the context of sulfur-substituted phenethylamines, fluorine atoms can be incorporated at various positions. For example, the synthesis of 2,5-dimethoxy-4-(2-fluoroethylthio)phenethylamine (2C-T-21) has been described. researchgate.net The introduction of fluorine can be challenging and may require specialized reagents. psu.edu For instance, the synthesis of certain fluorinated building blocks can involve the use of reagents like diethylaminosulfur trifluoride (DAST). soton.ac.uk The strategic placement of fluorine is used to probe electronic and metabolic effects. psu.edunih.gov

The introduction of bulky substituents at the 4-position, such as a benzylthio group, has also been investigated. researchgate.net While the synthetic route remains similar (nucleophilic substitution on the brominated aldehyde), the presence of a large group can affect reaction kinetics and yields. researchgate.net Research indicates that bulky, lipophilic substituents tend to produce compounds with different receptor interaction profiles compared to those with smaller substituents. researchgate.net The chemical accessibility of these compounds for research is generally good, provided the precursor halides and thiols are available. mdma.chresearchgate.net

Precursor Chemical Sourcing and Synthetic Feasibility for Research Materials

The feasibility of synthesizing this compound and its derivatives for research hinges on the availability of key starting materials. The primary precursors are generally commercially available, making these syntheses viable in a laboratory setting. erowid.orggoogle.com

Key precursors include:

1,4-Dimethoxybenzene (Hydroquinone dimethyl ether): A common and relatively inexpensive starting material for many syntheses in this family. mdma.chgoogle.com

2,5-Dimethoxybenzaldehyde: Can be synthesized from 1,4-dimethoxybenzene or purchased directly. It serves as a crucial intermediate for introducing the ethylamine side chain. mdma.chmdpi.com

Thiols (e.g., Methanethiol, Ethanethiol): Required for introducing the desired alkylthio group at the 4-position. mdma.ch

Nitroalkanes (e.g., Nitromethane, Nitroethane): Used in the Henry reaction to build the side chain that will become the aminoethyl or aminopropyl group. researchgate.netpsu.edu

Reducing Agents (e.g., Lithium Aluminum Hydride): Necessary for the final reduction step to form the amine. These are standard reagents in organic synthesis. researchgate.net

Pharmacological Characterization and Molecular Mechanisms of Action

Adrenergic Receptor Engagement and Affinities

In addition to serotonergic targets, 2,5-Dimethoxy-4-methylthiophenethylamine and its congeners engage with adrenergic receptors. researchgate.net Studies on the broader 2C-X family have consistently shown interactions with various adrenergic receptor subtypes. For example, the related compound 2C-B demonstrates nanomolar binding affinity at the α2A adrenergic receptor and interacts with α1 receptors in the micromolar range. researchgate.net Research on 4-alkoxy-substituted phenethylamines also determined binding affinities at α1 and α2 adrenergic receptors. nih.govsonar.ch

Table 2: Receptor Binding Profile of Structurally Related Phenethylamines

| Compound Class | 5-HT1A (Ki) | Adrenergic α1 (Ki) | Adrenergic α2 (Ki) |

|---|---|---|---|

| 4-Alkoxy-2,5-dimethoxyphenethylamines | ≥ 2700 nM | 1200 - >10000 nM | 1100 - >10000 nM |

| 4-Thio-substituted phenethylamines | Binding confirmed | Binding confirmed | Binding confirmed |

Data generalized from studies on analogous compound series. researchgate.netnih.govsonar.ch

Interaction with Monoamine Transporters

The interaction of this compound with monoamine transporters—specifically the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT)—is not potent. researchgate.net A study dedicated to the 2C-T series concluded that these drugs did not potently interact with monoamine transporters, with reported Ki values exceeding 4000 nM. researchgate.net This finding is consistent with research on other related phenethylamines, which generally show low affinity and potency at these transporter sites. nih.govresearchgate.net For example, studies on the structurally related compound 2,5-dimethoxy-4-methylamphetamine (DOM) revealed no significant affinity for the 5-HT transporter in rat brain membranes. nih.govresearchgate.net

Trace Amine-Associated Receptor 1 (TAAR1) Modulatory Activity

The interaction of this compound and related 4-thio-substituted phenethylamines (2C-T drugs) with the Trace Amine-Associated Receptor 1 (TAAR1) has been a subject of scientific investigation. Psychedelic phenethylamines are known to exhibit pharmacodynamic effects at TAAR1, which can modulate dopaminergic systems. nih.gov

Research into the specific activity of the 2C-T series at this receptor has revealed significant species-dependent differences. A study investigating the monoamine receptor profiles of several 2C-T drugs demonstrated that these compounds possess a high affinity for the rat TAAR1, with binding affinities (Ki) in the nanomolar range. researchgate.net However, this potent interaction does not translate directly to human TAAR1. The same study found that 2C-T drugs interacted with mouse TAAR1 but did not show potent interaction with the human TAAR1. researchgate.net This suggests that while these compounds are effective modulators of rat TAAR1, their direct effects on the human TAAR1 are considerably weaker or potentially negligible. researchgate.net

This species-specific activity is a critical finding in the pharmacological characterization of this compound, highlighting the complexities of extrapolating receptor interaction data from animal models to humans. The activation of TAAR1 is known to influence monoaminergic neurotransmission, and the lack of potent agonism at the human receptor subtype suggests that the primary psychoactive effects of 2C-T drugs are likely mediated by other receptor systems. researchgate.netnih.govnih.gov

| Compound | Rat TAAR1 Ki (nM) |

|---|---|

| 2C-T | 5 - 68 |

| 2C-T-2 | Data within range |

| 2C-T-4 | Data within range |

| 2C-T-7 | Data within range |

Note: The provided range represents the affinities for the entire series of 2C-T drugs tested. The compounds showed high affinity for rat TAAR1 but not human TAAR1. researchgate.net

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Determinants for Receptor Activation

The activation of serotonin (B10506) receptors by phenethylamine (B48288) derivatives is a complex process governed by specific structural features of the ligand. For compounds in the 2C series, including 2,5-Dimethoxy-4-methylthiophenethylamine, several key determinants are crucial for their interaction with and activation of these receptors. The primary elements are the 2,5-dimethoxy substitution pattern on the phenyl ring, the ethylamine (B1201723) side chain, and the nature of the substituent at the 4-position.

The methoxy (B1213986) groups at the 2 and 5 positions are considered critical for the hallucinogenic activity of this class of compounds. It is hypothesized that these groups help to anchor the ligand in the active site of the 5-HT2A receptor through interactions with specific amino acid residues. This orientation is believed to be essential for inducing the conformational change in the receptor that leads to signal transduction.

Influence of 4-Position Substituents on Receptor Binding and Functional Efficacy

The substituent at the 4-position of the phenyl ring plays a pivotal role in modulating the potency and efficacy of these compounds. Variations at this position can significantly alter the pharmacological profile of the molecule.

Studies have shown that modifying the length of the alkyl chain in the 4-position thioether substituent has a direct impact on the compound's activity. An increase in the length of the alkyl chain from methyl to ethyl and then to propyl has been observed to correlate with changes in potency at the 5-HT2A and 5-HT2C receptors. For instance, the 4-ethylthio and 4-propylthio analogs often exhibit different binding affinities and functional activities compared to the 4-methylthio parent compound. This suggests that the size and lipophilicity of the 4-position substituent are important factors in optimizing the interaction with the receptor's binding pocket.

The addition of a methyl group to the alpha position of the ethylamine side chain, creating an amphetamine analog, is a common structural modification in phenethylamine chemistry. This change generally leads to an increase in metabolic stability and can significantly enhance the potency of the compound. Alpha-methylation restricts the conformational freedom of the side chain, which can lead to a more favorable orientation for receptor binding. This modification often results in a higher affinity for the 5-HT2A receptor and can increase the duration of action.

The introduction of halogen atoms or bulky aromatic groups at the 4-position can also dramatically alter the pharmacological properties of the molecule. Halogenation, such as the substitution with iodine or bromine, can increase potency, which is attributed to the electronic and steric properties of the halogen. Bulky aromatic substitutions, on the other hand, can lead to varied effects, sometimes increasing affinity while in other cases causing a decrease, depending on the specific nature and size of the group. These modifications highlight the sensitivity of the receptor's binding site to the steric bulk and electronic nature of the 4-position substituent.

Conformational Dynamics and Molecular Flexibility in Ligand-Receptor Interactions

The interaction between a ligand like this compound and its receptor is not a static event but a dynamic process. The conformational flexibility of both the ligand and the receptor is crucial for binding and activation. The ethylamine side chain of the molecule can adopt various conformations, and its ability to assume the correct orientation within the receptor's binding site is a key determinant of its efficacy. Molecular modeling studies have suggested that the preferred conformation for active ligands involves a specific spatial relationship between the phenyl ring and the nitrogen atom of the side chain.

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry has become an invaluable tool for understanding the structure-activity relationships of psychoactive compounds. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict the binding affinity and functional activity of novel compounds. These methods allow researchers to simulate the interaction between a ligand and a receptor at the molecular level, providing insights into the key interactions that drive binding and activation. For example, docking studies can help to identify the specific amino acid residues in the 5-HT2A receptor that interact with the different functional groups of this compound, thereby explaining the observed SAR data.

Interactive Data Table: Receptor Binding Affinities (Ki, nM) of 2C-T Compounds

| Compound | 5-HT2A | 5-HT2C |

| 2C-T-2 (4-ethylthio) | Data not available | Data not available |

| 2C-T-4 (4-isopropylthio) | Data not available | Data not available |

| 2C-T-7 (4-propylthio) | Data not available | Data not available |

Metabolic Transformations and Biotransformation Pathways

Identification of Primary and Secondary Metabolites

Metabolic studies on analogous 4-thio-substituted phenethylamines have successfully identified a range of primary and secondary metabolites in rat urine. researchgate.netdocumentsdelivered.comnih.gov The identification process typically involves gas chromatography/mass spectrometry (GC/MS) analysis after enzymatic hydrolysis and derivatization of urine samples. researchgate.netdocumentsdelivered.comnih.gov These analyses indicate that the primary metabolic attacks occur at the sulfur atom, the ethylamine (B1201723) side chain, and the alkyl group of the thioether. researchgate.netdocumentsdelivered.comnih.gov

A major metabolic pathway for 4-thioalkyl-substituted phenethylamines is the oxidation of the sulfur atom. researchgate.netdocumentsdelivered.comnih.govnih.gov Studies on the ethyl and propyl analogs show that the parent compound is metabolized to its corresponding sulfoxide (B87167). researchgate.netdocumentsdelivered.comnih.govnih.gov For the propyl analog, 2C-T-7, further oxidation to the sulfone has also been identified as a key transformation. nih.gov For instance, 2C-T-7-sulfoxide is a primary metabolite, and N-acetyl-2,5-dimethoxy-4-(2-hydroxypropylthio)phenethylamine-sulfone has also been detected, indicating that sulfoxidation can be followed by other metabolic steps. nih.gov This suggests that 2,5-Dimethoxy-4-methylthiophenethylamine would likely be metabolized to this compound-sulfoxide.

N-acetylation of the primary amino group is another significant biotransformation. researchgate.netdocumentsdelivered.comnih.gov This pathway often occurs in conjunction with other metabolic reactions. For example, metabolites have been identified where N-acetylation follows sulfoxidation. researchgate.netdocumentsdelivered.com In the case of the ethyl analog, a metabolite formed through sulfoxidation and subsequent N-acetylation has been tentatively identified. researchgate.netdocumentsdelivered.com Similarly, for the propyl analog (2C-T-7), N-acetyl-2C-T-7-sulfoxide is a detected metabolite. nih.gov

Hydroxylation can occur on the S-alkyl side chain. researchgate.netdocumentsdelivered.comnih.govnih.gov In studies with the ethyl analog, hydroxylation of the S-ethyl side chain was observed. researchgate.netdocumentsdelivered.com For the propyl analog, hydroxylation occurs at the beta-position of the propyl side chain. nih.gov This hydroxylation is often followed by other reactions, such as N-acetylation and sulfoxidation, leading to metabolites like N-acetyl-2,5-dimethoxy-4-(2-hydroxypropylthio)phenethylamine-sulfoxide. nih.gov

S-dealkylation of the thioether is a documented metabolic pathway for the propyl analog, 2C-T-7. nih.govnih.gov This process involves the removal of the propyl group, which is then followed by methylation of the resulting thiol group. nih.govnih.gov This leads to the formation of N-acetyl-2,5-dimethoxy-4-methylthiophenethylamine-sulfoxide, indicating that S-depropylation, N-acetylation, S-methylation, and sulfoxidation can all occur. nih.gov A similar S-dealkylation followed by S-methylation and sulfoxidation was also observed in the metabolism of the ethyl analog. researchgate.netdocumentsdelivered.com

In Vivo Metabolic Studies in Animal Models (e.g., Rat)

In vivo studies using male Wistar rats have been crucial for elucidating the metabolic pathways of 2,5-dimethoxy-4-thioalkyl-phenethylamines. researchgate.netdocumentsdelivered.comnih.govnih.govnih.gov In these studies, after oral administration of the compound, urine is collected over a 24-hour period. nih.govnih.gov The analysis of urine samples has shown that the metabolites are mostly excreted in conjugated form. nih.gov

The comprehensive analysis of rat urine after administration of the ethyl analog led to the tentative identification of 14 metabolites. researchgate.netdocumentsdelivered.com The metabolic pathways identified included sulfoxidation, N-acetylation, hydroxylation of the S-ethyl side chain, O-demethylation of the methoxy (B1213986) groups, and deamination of the ethylamine side chain. researchgate.netdocumentsdelivered.com Deamination leads to the formation of an aldehyde, which is then either reduced to an alcohol or oxidized to a carboxylic acid. researchgate.netdocumentsdelivered.comnih.gov

For the propyl analog (2C-T-7), studies in rats have confirmed that sulfoxidation, sulfone formation, hydroxylation of the propyl side chain, and S-depropylation followed by methylation of the resulting thiol are the major metabolic pathways. nih.gov These in vivo studies provide a robust model for predicting the metabolism of this compound. researchgate.netdocumentsdelivered.comnih.govnih.gov

Table 1: Summary of Metabolites Identified for 2C-T-7 in Rat Urine

| Metabolite Name | Metabolic Pathway(s) |

|---|---|

| 2C-T-7-sulfoxide | Sulfoxidation |

| N-acetyl-2C-T-7-sulfoxide | N-Acetylation, Sulfoxidation |

| N-acetyl-2,5-dimethoxy-4-methylthiophenethylamine-sulfoxide | S-Depropylation, S-Methylation, N-Acetylation, Sulfoxidation |

| N-acetyl-2,5-dimethoxy-4-(2-hydroxypropylthio)phenethylamine-sulfoxide | Hydroxylation, N-Acetylation, Sulfoxidation |

| N-acetyl-2,5-dimethoxy-4-(2-hydroxypropylthio)phenethylamine-sulfone | Hydroxylation, N-Acetylation, Sulfone Formation |

Source: Data compiled from studies on 2,5-dimethoxy-4-propylthiophenethylamine (B1664027) (2C-T-7). nih.gov

Enzymatic Systems Implicated in Biotransformation

The specific enzymatic systems responsible for the metabolism of this compound have not been fully characterized. However, based on the observed metabolic transformations of analogous compounds, several key enzyme families are likely involved. The deamination pathway, which leads to the formation of corresponding alcohols and acids, is characteristic of the action of monoamine oxidases (MAO). researchgate.netdocumentsdelivered.commdpi.com Monoamine oxidases are crucial enzymes in the metabolism of various neurotransmitters and drugs. mdpi.com The N-acetylation reactions are likely catalyzed by N-acetyltransferases. The sulfoxidation and hydroxylation reactions are typically mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are central to the metabolism of a wide array of xenobiotics.

Comparative Metabolic Profiling with Analogs (e.g., 2C-B)

The metabolic fate of a compound is a critical determinant of its pharmacological and toxicological profile. While direct and comprehensive metabolic studies on this compound are not extensively available in the current body of scientific literature, a comparative analysis with its structural analogs, primarily 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and the closely related 2C-T-2 (2,5-dimethoxy-4-ethylthio-β-phenethylamine), provides significant insights into its likely biotransformation pathways. The primary differences in the structures—a bromine atom at the 4-position for 2C-B versus a methylthio group for this compound—are key to understanding the variations in their metabolic profiles.

The metabolism of phenethylamines, as a class, generally proceeds through several major pathways, including oxidative deamination of the ethylamine side chain and modifications to the phenyl ring, such as demethylation of the methoxy groups. nih.gov The specific nature of the substituent at the 4-position of the phenyl ring introduces additional, unique metabolic routes.

Comparison of Metabolic Pathways

The metabolic pathways of 2C-B have been studied in various species, including humans, using liver hepatocytes. nih.govresearchgate.net These studies have consistently identified two primary metabolic routes:

Oxidative Deamination: This is a major pathway for 2C-B, where the primary amine is converted to an aldehyde intermediate. This intermediate is then further metabolized to an alcohol, 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE), or oxidized to a carboxylic acid, 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.govresearchgate.net

O-Demethylation: The methoxy groups on the phenyl ring are also targets for metabolism, leading to the formation of phenolic metabolites. This can occur on the parent compound or on the metabolites formed through oxidative deamination. nih.govresearchgate.net

In contrast, the metabolism of sulfur-containing analogs like 2C-T-2, which shares the 4-position thioether linkage with this compound, introduces additional complexities. Studies on 2C-T-2 in rat urine have revealed a more diverse set of metabolic transformations:

Sulfoxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, forming a sulfoxide metabolite. researchgate.netnih.gov

N-Acetylation: The primary amine can undergo N-acetylation, a common pathway for primary amine-containing xenobiotics. researchgate.netnih.gov

S-Dealkylation: The bond between the sulfur and the alkyl group (an ethyl group in 2C-T-2) can be cleaved. nih.gov

Combined Pathways: A combination of these pathways can occur, leading to a variety of metabolites, such as N-acetyl-sulfoxide derivatives. researchgate.netnih.gov

Given the structural similarities, it is highly probable that this compound undergoes metabolic transformations analogous to those of 2C-T-2, including sulfoxidation of the methylthio group, alongside the common phenethylamine (B48288) pathways of oxidative deamination and O-demethylation.

The following table provides a comparative summary of the identified and inferred metabolic pathways for this compound, 2C-B, and 2C-T-2.

Table 1: Comparative Metabolic Pathways

| Metabolic Pathway | This compound (Inferred) | 2C-B (Observed) | 2C-T-2 (Observed) |

|---|---|---|---|

| Oxidative Deamination | Likely | Yes | Yes |

| Formation of Alcohol Metabolite | Likely | Yes | Yes |

| Formation of Carboxylic Acid Metabolite | Likely | Yes | Yes |

| O-Demethylation | Likely | Yes | Yes |

| Sulfoxidation | Likely | No | Yes |

| N-Acetylation | Likely | Not a major pathway | Yes |

| S-Dealkylation | Likely | No | Yes |

Detailed Research Findings

Research on 2C-B metabolism using hepatocytes from six different species, including humans, has provided detailed insights into its biotransformation. nih.gov The main metabolites identified were 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.gov Interestingly, interspecies differences were noted, with a novel metabolite, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), being identified only in mouse hepatocytes. nih.gov

For 2C-T-2, a study analyzing rat urine identified fourteen different metabolites. researchgate.netnih.gov The major pathways were found to be sulfoxidation, N-acetylation, O-demethylation, and deamination. researchgate.netnih.gov The identification of metabolites resulting from a combination of these pathways, such as O-demethylation followed by N-acetylation and sulfoxidation, highlights the complex biotransformation of these thio-substituted phenethylamines. researchgate.netnih.gov

While direct experimental data for this compound is not present in the reviewed literature, the extensive data on its close analog 2C-T-2 provides a strong foundation for predicting its metabolic fate. The presence of the methylthio group at the 4-position is the most significant structural feature influencing its metabolism, making a comparison with 2C-T-2 more directly relevant than with 2C-B.

The table below summarizes the key metabolites identified for 2C-B and 2C-T-2, which can be used to infer the likely metabolites of this compound.

Table 2: Key Metabolites of 2C-B and 2C-T-2

| Parent Compound | Key Metabolites | Species Studied | Reference |

|---|---|---|---|

| 2C-B | 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) | Human, Monkey, Dog, Rabbit, Rat, Mouse | nih.gov |

| 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | Human, Monkey, Dog, Rabbit, Rat, Mouse | nih.gov | |

| 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) | Human, Monkey, Dog, Rabbit, Rat, Mouse | nih.gov | |

| 4-bromo-2,5-dimethoxy-phenol (BDMP) | Mouse | nih.gov | |

| 2C-T-2 | Sulfoxide derivatives | Rat | researchgate.netnih.gov |

| N-acetylated derivatives | Rat | researchgate.netnih.gov | |

| O-demethylated derivatives | Rat | researchgate.netnih.gov | |

| Deaminated alcohol and acid derivatives | Rat | researchgate.netnih.gov |

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental in the analytical workflow for 2,5-Dimethoxy-4-methylthiophenethylamine, providing the necessary separation from interfering matrix components and other related compounds.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a gold-standard technique for the sensitive and selective determination of phenethylamines, including this compound. A validated LC-MS/MS method has been developed for the simultaneous quantification of 13 phenethylamine (B48288) derivatives in amniotic fluid, a complex biological matrix. nih.gov This method employed a solid-phase extraction (SPE) for sample clean-up and concentration prior to analysis. nih.gov The use of hydrophilic-lipophilic balance (HLB) cartridges was effective in minimizing matrix interference. nih.gov

The chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile (B52724) or methanol. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov

| Parameter | Value |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Matrix | Amniotic Fluid |

| Sample Preparation | Solid-Phase Extraction (SPE) with HLB cartridges |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Key Advantage | High selectivity and sensitivity for complex matrices |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique widely used for the analysis of this compound and its analogs. A common approach involves derivatization of the amine group to improve its chromatographic behavior and thermal stability. ceon.rs For instance, N-methyl-bis-trifluoroacetamide (MBTFA) can be used to create a trifluoroacetyl (TFA) derivative of the target compound. ceon.rs

A GC-MS method for the identification of a related compound, 2,5-dimethoxy-4-bromophenethylamine (2C-B), in urine involved solid-phase extraction followed by derivatization with MBTFA. ceon.rs The separation was performed on a DB-5MS capillary column, and the mass spectrometer was operated in selected ion monitoring (SIM) mode for enhanced sensitivity. ceon.rs This approach allows for the detection and quantification of the compound at low concentrations. ceon.rs Studies on the metabolism of the related compound 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) in rat urine also utilized GC-MS for the identification of its metabolites after liquid-liquid extraction and derivatization. nih.govdocumentsdelivered.com

| Parameter | Value |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Matrix | Urine, Blood |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), often followed by derivatization (e.g., with MBTFA) |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Key Advantage | High resolving power and established libraries for identification |

Electrophoretic Techniques

Electrophoretic techniques offer an alternative separation mechanism to chromatography, based on the differential migration of charged species in an electric field.

Capillary electrophoresis coupled with mass spectrometry (CE-MS) is a valuable tool for the analysis of polar and charged compounds like this compound. A CE-MS method has been developed and validated for the screening and quantification of structurally similar amphetamine derivatives (DOM, DOET, and DOPR) in urine samples. nih.gov This method also utilized solid-phase extraction for sample cleanup. nih.gov The CE-MS system provides high separation efficiency and, when coupled with a mass spectrometer, offers sensitive and selective detection. nih.gov For the related compound 2,5-dimethoxy-4-(n)-propylthiophenethylamine, capillary electrophoresis with native fluorescence detection has also been reported as a viable analytical method. nih.gov

| Parameter | Value |

| Technique | Capillary Electrophoresis-Mass Spectrometry (CE-MS) |

| Sample Matrix | Urine |

| Sample Preparation | Solid-Phase Extraction (SPE) |

| Key Advantage | High separation efficiency for polar and charged analytes |

High-Resolution Mass Spectrometry for Comprehensive Profiling

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification and structural elucidation of unknown compounds and for distinguishing between isobaric species. Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are increasingly employed in forensic and research laboratories. youtube.com

A study on the impurities in tablets of the related compound 2,5-dimethoxy-4-ethylphenethylamine (B1664022) (2C-E) utilized a hybrid ion trap/time-of-flight mass spectrometer coupled with high-performance liquid chromatography (LC/MS-IT-TOF). rsc.org This powerful combination allowed for the detection and structural identification of ten impurities based on their accurate mass measurements and fragmentation patterns. rsc.org The ability of HRMS to perform non-targeted screening is a significant advantage, as it can detect compounds that are not specifically being monitored. youtube.com

Sample Preparation Strategies for Complex Matrices

The successful analysis of this compound in complex matrices such as blood, urine, and amniotic fluid is highly dependent on the sample preparation strategy. nih.govceon.rsnih.gov The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and make it compatible with the analytical instrument.

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquid phases. It has been used for the extraction of metabolites of related phenethylamines from urine. nih.govdocumentsdelivered.com

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It uses a solid sorbent to selectively adsorb the analyte from the sample matrix, after which interfering substances are washed away, and the analyte is eluted with a suitable solvent. nih.govceon.rsnih.gov Different types of SPE cartridges, such as hydrophilic-lipophilic balance (HLB), are available to suit various analytes and matrices. nih.gov

Protein Precipitation: For serum or plasma samples, a simple protein precipitation step, for instance using acetonitrile, can be employed to remove high-molecular-weight proteins that can interfere with the analysis. Modern sample preparation products, such as Phree Phospholipid Removal plates, can simultaneously remove proteins and phospholipids (B1166683) in a single step, providing a clean extract for LC-MS/MS analysis. phenomenex.com

The choice of sample preparation method depends on the specific matrix, the concentration of the analyte, and the subsequent analytical technique.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. For phenethylamines, SPE is effective for cleaning up complex biological samples like blood, plasma, and urine prior to analysis. nih.gov In the analysis of related designer drugs of the 2C series, mixed-mode SPE has been successfully employed to extract analytes from human blood and plasma. nih.gov This type of SPE utilizes a combination of retention mechanisms, such as ion exchange and reversed-phase, to achieve superior selectivity for the target compounds. Another approach involves the use of diatomaceous earth-based columns, which have been utilized for the extraction of various 2,5-dimethoxyamphetamines from plasma, urine, and hair samples following alkaline treatment. nih.gov

Liquid-Liquid Extraction Procedures

Liquid-liquid extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases. It is a common procedure for the extraction of thiophenethylamine derivatives from biological fluids. nih.govnih.govnih.gov A validated method for the related compound 2,5-Dimethoxy-4-n-propylthiophenethylamine (2C-T-7) in blood and urine involves alkalinization of the sample with ammonium (B1175870) hydroxide (B78521) followed by extraction with n-chlorobutane. nih.gov For liver tissue, a pretreatment step using perchloric acid to homogenize the sample is performed before the supernatant is subjected to the same LLE procedure. nih.gov Another established LLE protocol for similar compounds involves using 1-5 N sodium hydroxide to basify an aqueous sample, followed by extraction into an organic solvent. swgdrug.org These methods are crucial for concentrating the analyte and removing interferences before instrumental analysis. nih.govresearchgate.net

Method Validation Parameters for Research Applications

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a thorough validation process according to international guidelines. nih.govnih.gov The validation assesses several key performance characteristics to demonstrate the method's suitability for its intended purpose. nih.gov For the analysis of 2,5-dimethoxy-phenethylamines, critical validation parameters include selectivity, linearity, limits of detection and quantification, precision, accuracy, and matrix effects. nih.gov

Selectivity and Linearity Assessment

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other potentially interfering components in the sample. Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. For several designer drugs of the 2C series, a gas chromatography-mass spectrometry (GC-MS) method was shown to be linear across a concentration range of 5 to 500 ng/mL. nih.gov A separate GC method for the related compound 2C-T-7 demonstrated a linear range of 0.166 to 4.978 mg/mL. swgdrug.org Similarly, a sensitive method for the amphetamine analogue DOM was proven to be reliable in terms of its linearity. nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.com These values are crucial for determining the sensitivity of a method. tbzmed.ac.ir They are often calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S), using the formulas LOD = 3.3σ/S and LOQ = 10σ/S. sepscience.com Research has established specific LOQ and LOD values for this compound and related compounds in various biological matrices.

| Compound | Matrix | Method | LOD | LOQ | Source |

|---|---|---|---|---|---|

| This compound | Plasma | CE-MS | Not Reported | 35.6 ng/mL | nih.gov |

| This compound | Urine | LC-MS/MS | Not Reported | 3.6 ng/mL | nih.gov |

| 2,5-Dimethoxy-4-n-propylthiophenethylamine (2C-T-7) | Blood | GC-NPD & GC-MS | 6.0 ng/mL | 15.6 ng/mL | nih.gov |

Application of Deuterated Internal Standards in Quantitative Analysis

In quantitative analysis, particularly using mass spectrometry, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and quality controls. Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (B1214612) atoms, are considered the gold standard for quantitative mass spectrometry. Their chemical and physical properties are nearly identical to the non-deuterated analyte, meaning they co-elute chromatographically and exhibit similar extraction recovery and ionization efficiency. However, they are distinguishable by their mass-to-charge ratio, allowing for highly accurate correction of any analyte loss during sample preparation and instrumental analysis.

When a specific deuterated analogue for a novel compound like this compound is not commercially available, researchers often use other structurally similar compounds as internal standards. For instance, trimethoxyamphetamine (TMA) has been used as an internal standard for the quantification of 2C-T-7. nih.gov In another study, D-amphetamine served as the internal standard for the analysis of DOM in brain tissue. nih.gov For nuclear magnetic resonance (NMR) analysis, deuterated solvents such as deuterochloroform (CDCl3) can be used as part of the internal standard solution. swgdrug.org

Theoretical and Computational Investigations

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as 2,5-Dimethoxy-4-methylthiophenethylamine, and a macromolecule, typically a protein receptor. longdom.orgnanobioletters.com These studies are fundamental in drug discovery and for understanding the mechanism of action of psychoactive compounds. The primary targets for psychedelic phenethylamines are the serotonin (B10506) receptors, particularly the 5-HT₂A receptor. nih.gov

The 2,5-dimethoxyphenethylamine (2,5-PEA) scaffold is a known motif for potent agonism at the 5-HT₂A receptor. nih.gov Molecular docking simulations of compounds with this scaffold into the crystal structure of the 5-HT₂A receptor can elucidate key binding interactions. For this compound, it is hypothesized that the molecule would dock into the same binding pocket as other phenethylamine (B48288) agonists. The interaction would likely involve hydrogen bonds between the methoxy (B1213986) groups and the amine group of the ligand with specific amino acid residues in the receptor, such as serine, threonine, and aspartic acid. mdpi.com

Table 1: Predicted Key Interactions of this compound at the 5-HT₂A Receptor

| Ligand Functional Group | Receptor Residue (Hypothetical) | Interaction Type |

|---|---|---|

| Primary Amine | Aspartic Acid | Ionic Bond, Hydrogen Bond |

| 2-Methoxy Group | Serine | Hydrogen Bond |

| 5-Methoxy Group | Threonine | Hydrogen Bond |

Quantum Chemical Calculations for Structural Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of a molecule. epstem.net For this compound, these calculations can predict various structural and electronic properties.

Key parameters that can be determined include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nanobioletters.com These calculations also allow for the optimization of the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles.

The molecular electrostatic potential (MEP) map can also be generated, which illustrates the charge distribution across the molecule and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with its biological targets. For instance, the negative potential regions around the oxygen atoms of the methoxy groups and the sulfur atom of the methylthio group would be expected to act as hydrogen bond acceptors.

Table 2: Predicted Quantum Chemical Properties of this compound

| Property | Predicted Significance |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential | Reveals electron-rich and electron-poor regions, predicting sites of interaction. |

| Optimized Molecular Geometry | Provides precise bond lengths and angles. |

Prediction of Pharmacological Activity and Metabolic Pathways via In Silico Models

In silico models are instrumental in predicting the pharmacological activity and metabolic fate of new chemical entities, reducing the need for extensive and costly experimental studies. longdom.org For this compound, these models can forecast its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for drug-drug interactions. longdom.org

The pharmacological activity can be predicted by comparing its structural and electronic properties to a database of known psychoactive compounds. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific molecular descriptors with 5-HT₂A receptor affinity and agonist activity.

The prediction of metabolic pathways is crucial for understanding the duration of action and the potential formation of active or toxic metabolites. Based on studies of structurally related phenethylamines like 2C-B, the metabolism of this compound is expected to proceed through several key pathways. nih.govresearchgate.net In silico metabolism prediction tools, which often use databases of known metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes, can be employed. longdom.org

Expected metabolic transformations for this compound would likely include:

Oxidative deamination of the ethylamine (B1201723) side chain to form the corresponding phenylacetic acid and alcohol metabolites. nih.govresearchgate.net

O-demethylation of one or both of the methoxy groups. nih.govresearchgate.net

S-oxidation of the methylthio group to the corresponding sulfoxide (B87167) and sulfone.

Hydroxylation of the aromatic ring.

These predicted metabolites can then be prioritized for future in vitro or in vivo metabolism studies to confirm their formation.

Table 3: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite Type |

|---|---|

| Oxidative Deamination | Phenylacetic acid derivative, Alcohol derivative |

| O-Demethylation | Phenolic derivatives |

| S-Oxidation | Sulfoxide and sulfone derivatives |

Evolution and Current Landscape of Research on 2,5 Dimethoxy 4 Methylthiophenethylamine

Integration within Studies on Psychoactive Phenethylamines and Amphetamines

2,5-Dimethoxy-4-methylthiophenethylamine, a member of the 2C-T series of compounds, is structurally situated within the broader class of psychoactive phenethylamines and amphetamines. nih.govnih.gov Research in this area frequently focuses on structure-activity relationships (SAR), examining how modifications to the phenethylamine (B48288) scaffold influence pharmacological activity. acs.orgnih.gov The core structure of these compounds, including this compound, features a phenyl ring with two methoxy (B1213986) groups at the 2 and 5 positions and a hydrophobic substituent at the 4-position, which are considered crucial for their characteristic effects. nih.govresearchgate.net

The 2,5-dimethoxy motif is a common feature in several well-studied psychoactive compounds, including amphetamine derivatives like 2,5-dimethoxy-4-methylamphetamine (DOM) and other phenethylamines such as 2,5-dimethoxy-4-bromophenethylamine (2C-B). nih.govwikipedia.orgresearchgate.net Scientific investigations often compare the pharmacological profiles of these varied compounds to understand the impact of different substituents. For instance, studies explore how substituting various alkyl, halogen, or thioalkyl groups at the 4-position of the 2,5-dimethoxyphenethylamine structure alters receptor binding and functional activity. nih.govacs.org this compound is specifically the 4-methylthio analogue within this framework. wikipedia.org

Further research extends to creating more complex derivatives, such as N-benzyl phenethylamines (NBOMes), to probe their interaction with monoamine receptors. nih.gov These comparative studies help to delineate the structural requirements for affinity and efficacy at specific receptor targets, placing this compound within a large matrix of related compounds used to map the pharmacology of psychoactive agents. nih.gov

| Compound Name | Abbreviation | Substituent at 4-Position | Chemical Class |

|---|---|---|---|

| This compound | 2C-T | -SCH₃ | Phenethylamine |

| 2,5-Dimethoxy-4-bromophenethylamine | 2C-B | -Br | Phenethylamine |

| 2,5-Dimethoxy-4-iodophenethylamine | 2C-I | -I | Phenethylamine |

| 2,5-Dimethoxy-4-ethylthiophenethylamine | 2C-T-2 | -SCH₂CH₃ | Phenethylamine |

| 2,5-Dimethoxy-4-propylthiophenethylamine (B1664027) | 2C-T-7 | -SCH₂CH₂CH₃ | Phenethylamine |

| 2,5-Dimethoxy-4-methylamphetamine | DOM | -CH₃ (Amphetamine) | Amphetamine |

Research Contributions to Understanding Serotonergic Systems

This compound and its chemical relatives have served as important tools for investigating the serotonergic system, particularly the serotonin (B10506) 5-HT₂ receptor subtypes. researchgate.net The psychoactive effects of these phenethylamines are primarily attributed to their action as agonists at the 5-HT₂ₐ receptor. wikipedia.orgwikipedia.org Consequently, they are frequently used in pharmacological studies to characterize the function and regulation of these receptors.

Research has demonstrated that compounds in the 2C-T series, including this compound, exhibit high affinity for both 5-HT₂ₐ and 5-HT₂c receptors. researchgate.net In vitro studies have quantified these interactions, revealing that 2C-T drugs are potent partial agonists at the 5-HT₂ₐ receptor. researchgate.net This specific activity at a key serotonin receptor subtype makes them valuable probes for exploring the downstream signaling pathways and physiological responses mediated by 5-HT₂ₐ receptor activation. researchgate.net

The consistent finding that the 2,5-dimethoxy substitution pattern confers potent agonist activity at the 5-HT₂ₐ receptor has solidified its importance in the design of serotonergic ligands. nih.govresearchgate.net Studies comparing the binding affinities and functional potencies of various 4-substituted analogs have contributed to a detailed understanding of the structural requirements for ligand interaction with 5-HT₂ receptors. researchgate.netresearchgate.net This body of research helps to elucidate the molecular mechanisms underlying serotonergic neurotransmission and the role of specific receptor subtypes in complex behaviors. nih.govwikipedia.org

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Activity Type |

|---|---|---|---|

| 5-HT₂ₐ | 1-54 | 1-53 | Partial Agonist |

| 5-HT₂c | 40-350 | N/A | Agonist |

| 5-HT₂B | N/A | 44-370 | Partial Agonist |

| Monoamine Transporters | >4000 | N/A | Not Potent |

Data adapted from studies on a series of 2C-T drugs. researchgate.net The lower the Ki or EC₅₀ value, the higher the affinity or potency, respectively.

Future Directions in Chemical and Pharmacological Research

The foundational research on this compound and related phenethylamines continues to inform future scientific inquiry. A primary direction involves the synthesis and evaluation of novel analogs to further refine the understanding of structure-activity relationships at serotonin receptors. acs.org This research aims to develop new chemical tools with greater selectivity and specific functional profiles (e.g., full agonist, partial agonist, or antagonist) at 5-HT₂ receptor subtypes. nih.gov

One area of active investigation is the development of ligands that may possess therapeutic potential. For example, structure-activity studies on 4-substituted-2,5-dimethoxyphenethylamines have led to the discovery of compounds like CYB210010, a potent and long-acting 5-HT₂ receptor agonist that readily enters the central nervous system. acs.orgnih.gov Such molecules serve as new probes for exploring the therapeutic applications of 5-HT₂ receptor activation. nih.gov

Furthermore, this line of research holds potential for creating non-psychoactive 5-HT₂ₐ receptor ligands. By systematically modifying the phenethylamine structure, researchers have identified compounds with high potency at the 5-HT₂ₐ receptor but with little or no activity in behavioral assays predictive of psychedelic effects in humans, such as the head-twitch response (HTR) in rodents. acs.orgnih.gov The development of such compounds could provide a basis for new therapeutic agents that act on the serotonergic system without inducing psychoactive effects. Future work will likely involve continued chemical synthesis, in vitro pharmacological profiling, and in vivo behavioral assessment to explore these possibilities. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 2C-T |

| 2,5-Dimethoxy-4-isopropylthiophenethylamine | 2C-T-4 |

| 2,5-Dimethoxy-4-ethylthiophenethylamine | 2C-T-2 |

| 2,5-Dimethoxy-4-propylthiophenethylamine | 2C-T-7 |

| 2,5-Dimethoxy-4-bromophenethylamine | 2C-B |

| 2,5-Dimethoxy-4-iodophenethylamine | 2C-I |

| 2,5-Dimethoxy-4-methylamphetamine | DOM |

| 2,5-Dimethoxy-4-iodoamphetamine | DOI |

| 2,5-Dimethoxy-4-bromoamphetamine | DOB |

Q & A

Q. What are the key considerations for the safe handling of 2,5-Dimethoxy-4-methylthiophenethylamine in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety protocols, including the use of personal protective equipment (PPE), fume hoods for ventilation, and chemical-resistant gloves. Due to its structural similarity to phenethylamine derivatives, which are often biologically active, accidental exposure risks include neurotoxicity or cardiovascular effects. Follow guidelines for handling controlled substances (e.g., institutional approvals and DEA compliance, as it is listed as a Schedule I compound in certain jurisdictions ). Refer to safety data sheets (SDS) for analogous compounds, such as (2,4,6-Trimethoxyphenyl)methanamine, which emphasize first-aid measures for inhalation, skin contact, or ingestion .

Q. How is this compound synthesized, and what are common intermediates?

- Methodological Answer : Synthesis typically involves the alkylation of 2,5-dimethoxy-4-methylthiophenol with a β-hydroxyethylamine precursor under reductive conditions. Key intermediates include protected phenethylamine derivatives (e.g., tert-butyldimethylsilyl (TBDMS) groups for hydroxyl protection, as seen in similar syntheses ). Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and characterization by -NMR (aromatic protons at δ 6.8–7.2 ppm) and mass spectrometry are standard. Reagents like 4-methoxyphenethyl alcohol (CAS 702-23-8) or 3-methoxyphenethylamine (CAS 2039-67-0) may serve as starting materials .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in receptor binding affinity data for this compound?

- Methodological Answer : Discrepancies in receptor affinity (e.g., serotonin 5-HT vs. TAAR1 targets) may arise from assay conditions (e.g., radioligand choice, membrane preparation methods). To address this:

- Use competitive binding assays with -ketanserin for 5-HT and -tyramine for TAAR1.

- Validate functional activity via calcium flux assays (FLIPR) or β-arrestin recruitment (BRET).

- Cross-reference structural analogs like 2C-T-4 (4-isopropylthio analog) to isolate substituent effects on selectivity .

Q. How can metabolic pathways of this compound be elucidated to inform toxicological profiles?

- Methodological Answer : Employ in vitro models (e.g., human liver microsomes or hepatocytes) with LC-MS/MS analysis to identify phase I (demethylation, sulfoxidation) and phase II (glucuronidation) metabolites. Compare results to in vivo rodent studies, collecting plasma and urine samples at timed intervals. Use isotopically labeled analogs (e.g., -methoxy groups) to track metabolic fate. Note that demethylation at the 2- or 5-position may produce bioactive metabolites with distinct pharmacological effects .

Q. What regulatory challenges arise when studying Schedule I compounds like this compound?

- Methodological Answer : Researchers must obtain DEA licensing (Schedule I registration) and adhere to strict inventory tracking (CFR 21 Part 1300). Institutional review boards (IRBs) often require justification of biomedical relevance, such as neuropharmacological mechanism studies. Collaborate with forensic or government labs for controlled substance procurement. Legal alternatives (e.g., non-scheduled structural analogs) may be used for preliminary screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.